4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide
Description
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound that belongs to the class of pyrrole derivatives
Properties
IUPAC Name |
4-bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-12(2,3)10(6-14)15-11(17)9-5-8(13)7-16(9)4/h5,7,10H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJXZJJGMKNKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=CN1C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The pyrrole ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated pyrrole can then be reacted with an appropriate amine to introduce the carboxamide group.
Introduction of the cyano group: This can be done through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Oxo derivatives of the pyrrole ring.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
The compound serves as a scaffold for developing pharmaceuticals targeting neurological disorders and inflammatory conditions. The presence of the bromine atom and cyano group enhances its reactivity and potential interactions with biological targets.
Case Studies
- Neurological Disorders : Research indicates that derivatives of this compound exhibit neuroprotective effects, potentially useful in treating conditions like Alzheimer's disease. One study demonstrated that a related compound significantly reduced amyloid-beta toxicity in neuronal cell cultures.
- Anti-inflammatory Properties : Another study highlighted its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating chronic inflammatory diseases.
Materials Science Applications
Synthesis of Novel Polymers
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide can be employed as a building block in synthesizing advanced materials, including organic electronic materials due to its electronic properties.
Data Table: Comparison with Similar Compounds
| Compound Name | Structural Features | Application Area | Notes |
|---|---|---|---|
| 4-Bromo-1-methylpyrrole-2-carboxamide | Lacks cyano group | Limited pharmaceutical applications | Less reactive |
| N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide | Lacks bromine atom | Potentially less effective in biological interactions | Altered properties |
| 4-Bromo-N-(2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide | Lacks cyano group | Limited applications | Reduced binding affinity |
Organic Synthesis Applications
As an intermediate in organic synthesis, this compound facilitates the production of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a versatile reagent in synthetic pathways.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The cyano and carboxamide groups could play crucial roles in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrrole-2-carboxamide: Lacks the cyano group, which might affect its reactivity and binding properties.
N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide: Lacks the bromine atom, which could influence its substitution reactions.
4-Bromo-N-(2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide: Lacks the cyano group, potentially altering its chemical and biological properties.
Biological Activity
4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide is a synthetic organic compound belonging to the pyrrole derivatives class. Its unique structure, characterized by the presence of a bromine atom, a cyano group, and a carboxamide moiety, positions it as a potential candidate for various biological applications. This article examines the biological activity of this compound, focusing on its medicinal chemistry applications, mechanisms of action, and comparative analysis with similar compounds.
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyrrole Ring : Achieved through the Paal-Knorr synthesis.
- Bromination : Conducted using bromine or N-bromosuccinimide (NBS).
- Amidation : The brominated pyrrole is reacted with an amine to introduce the carboxamide group.
- Cyano Group Introduction : Performed via nucleophilic substitution using cyanide sources like sodium cyanide.
Medicinal Chemistry Applications
This compound has shown promise in several areas of medicinal chemistry:
- Neurological Disorders : Its structure suggests potential interactions with neurotransmitter receptors or enzymes involved in neurological pathways.
- Anti-inflammatory Properties : The carboxamide group may contribute to anti-inflammatory effects by modulating inflammatory pathways.
- Anticancer Activity : Preliminary studies indicate that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The bromine atom enhances electrophilicity, while the cyano and carboxamide groups may facilitate binding to biological targets. This dual functionality could allow for modulation of enzyme activity or receptor signaling pathways.
Comparative Analysis
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Bromo-1-methylpyrrole-2-carboxamide | Lacks cyano group | Reduced reactivity and binding properties |
| N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide | Lacks bromine atom | Altered substitution reactions |
| 4-Bromo-N-(2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide | Lacks cyano group | Potentially diminished biological efficacy |
Case Studies
Recent research highlights the efficacy of pyrrole derivatives in various biological assays:
-
Anticancer Studies : A study demonstrated that pyrrole derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
- Source : PubMed Central .
-
Anti-inflammatory Activity : In vitro assays showed that compounds similar to this compound inhibited pro-inflammatory cytokines in macrophages.
- Source : MDPI .
-
Neuroprotective Effects : Research indicated that pyrrole derivatives could inhibit monoamine oxidase B (MAO-B), suggesting potential use in treating neurodegenerative diseases.
- Source : Science.gov .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
